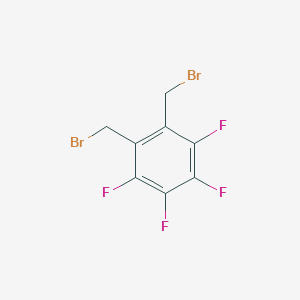

1,2-Bis(bromomethyl)tetrafluorobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2-bis(bromomethyl)-3,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCASPAMMMTVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,2-bis(bromomethyl)tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 1,2-bis(bromomethyl)tetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. This document will delve into the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Fluorinated Building Blocks

Fluorine-containing molecules are of paramount importance in modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated scaffolds highly sought after. This compound, with its reactive bromomethyl groups and perfluorinated aromatic core, serves as a versatile precursor for the synthesis of complex molecular architectures. Its rigid tetrafluorobenzene backbone can introduce conformational constraints and favorable electronic properties into target molecules.

Core Synthesis Strategy: Free-Radical Bromination

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 1,2-dimethyltetrafluorobenzene. This reaction selectively targets the benzylic hydrogens of the methyl groups, leaving the electron-deficient aromatic ring intact.

Mechanistic Insights

The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), upon heating or photolysis, to generate two radicals. This radical then abstracts a bromine atom from a bromine source, typically N-bromosuccinimide (NBS), to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,2-dimethyltetrafluorobenzene to form a stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of the bromine source (NBS or Br₂) to yield the monobrominated product and a new bromine radical, which continues the chain reaction. The process is then repeated on the second methyl group to afford the desired this compound.

-

Termination: The chain reaction is terminated by the combination of any two radicals in the reaction mixture.

The use of N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for benzylic brominations as it allows for a low, steady-state concentration of bromine to be maintained throughout the reaction, which helps to minimize side reactions such as aromatic bromination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

1,2-Dimethyltetrafluorobenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or a suitable light source

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or heptane for recrystallization

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyltetrafluorobenzene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as hexane or heptane, to yield this compound as a crystalline solid.

Data Presentation

| Parameter | Value |

| Starting Material | 1,2-Dimethyltetrafluorobenzene |

| Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Stoichiometry | Substrate:NBS:AIBN = 1:2.2:0.05 |

| Temperature | Reflux (~77°C) or Room Temperature with UV irradiation |

| Reaction Time | 4-12 hours (monitor by GC/TLC) |

| Purification | Recrystallization (Hexane/Heptane) |

| CAS Number | 13719-82-9[1][2] |

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

-

Chemical-Suppliers.com. 1,4-Dimethyltetrafluorobenzene. [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(bromomethyl)tetrafluorobenzene: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene is a versatile and highly reactive fluorinated building block essential for advanced organic synthesis. Its structure, featuring two adjacent and reactive bromomethyl groups on a strongly electron-withdrawn tetrafluorinated aromatic ring, makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, explores its reactivity and diverse applications in materials science and medicinal chemistry, and details critical safety and handling procedures. The insights herein are intended to equip researchers with the technical knowledge required to effectively utilize this powerful synthon in their development programs.

Molecular Structure and Physicochemical Properties

1,2-Bis(bromomethyl)tetrafluorobenzene, identified by CAS Number 13719-82-9, is a halogenated aromatic compound. The core of the molecule is a perfluorinated benzene ring, which imparts significant electrophilicity and unique electronic properties. The two bromomethyl (-CH₂Br) substituents are located at adjacent (ortho) positions, providing a specific geometry that is highly advantageous for the formation of cyclic structures.

The presence of the four fluorine atoms on the aromatic ring has a profound influence on the molecule's properties. It significantly increases the compound's lipophilicity and acts as a powerful electron-withdrawing group, which enhances the reactivity of the benzylic bromide moieties towards nucleophilic substitution.

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| CAS Number | 13719-82-9 | ChemScene[1] |

| Molecular Formula | C₈H₄Br₂F₄ | ChemScene[1] |

| Molecular Weight | 335.92 g/mol | ChemScene[1] |

| Purity | ≥98% (Commercially available) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |

| LogP | 4.0328 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 0 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the free-radical bromination of its precursor, 1,2-dimethyl-3,4,5,6-tetrafluorobenzene (tetrafluoro-o-xylene). This reaction selectively targets the benzylic hydrogens of the methyl groups, leaving the highly stable fluorinated aromatic ring intact.

Causality in Experimental Design

-

Reaction Initiation: The selective bromination of the benzylic positions over aromatic substitution requires a free-radical mechanism. This is typically initiated using either UV light (photobromination) or a chemical radical initiator like azobisisobutyronitrile (AIBN). The energy input cleaves the Br-Br bond homolytically, generating the bromine radicals necessary to start the chain reaction.

-

Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred as the brominating agent. NBS provides a low, constant concentration of Br₂ in the reaction mixture, which helps to suppress side reactions, particularly the formation of the dibrominated product, 1,2-bis(dibromomethyl)tetrafluorobenzene.

-

Solvent Choice: The reaction is performed in an inert, non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane. These solvents are chosen because they do not react with the radical intermediates and effectively dissolve the starting materials.

-

Post-Reaction Work-up: The reaction mixture is washed with an aqueous solution of a weak base, such as sodium bicarbonate or sodium thiosulfate. This step is crucial for neutralizing the hydrogen bromide (HBr) byproduct and quenching any unreacted bromine, preventing degradation of the desired product.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes a representative procedure for the synthesis of this compound.

-

Reactor Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The entire apparatus is flame-dried under a vacuum and subsequently maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: The flask is charged with 1,2-dimethyl-3,4,5,6-tetrafluorobenzene (1.0 eq) and a suitable solvent like dry carbon tetrachloride. A radical initiator, such as AIBN (0.05 eq), is added.

-

Bromine Addition: Elemental bromine (2.05 eq), previously dried by shaking with concentrated sulfuric acid, is added to the dropping funnel.[2]

-

Reaction Initiation & Execution: The mixture is heated to reflux. The reaction is initiated by irradiating the flask with a 500-watt photolamp. The bromine is then added dropwise from the funnel at a rate that maintains a nearly colorless state for the solvent dripping from the condenser, indicating consumption of the bromine.[2] The reaction progress is monitored by TLC or GC-MS.

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature. It is then carefully washed with ice-water, followed by a cold, saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. The ortho-positioning of these reactive centers makes this compound an ideal precursor for synthesizing cyclic and macrocyclic structures.

Key Reaction Classes

-

Cyclization Reactions: When treated with difunctional nucleophiles, such as diols, dithiols, or diamines, it serves as a rigid scaffold to form heterocyclic compounds. This is a cornerstone of its application in creating host molecules for supramolecular chemistry and precursors for complex ligands.

-

Polymer Synthesis: The compound can act as a monomer or a cross-linking agent in polymerization reactions, leading to fluorinated polymers with enhanced thermal stability and specific electronic properties.

-

Synthesis of Advanced Materials: Its ability to form rigid, well-defined structures has been exploited in the synthesis of advanced materials. For example, related bis(bromomethyl)benzenes are used in reactions with fullerene derivatives to create novel carbon-based materials for electronics.[3][4]

-

Building Block for Agrochemicals and Pharmaceuticals: The tetrafluorinated xylene core is a valuable pharmacophore. This reagent allows for the facile introduction of this core into more complex molecules during drug discovery and development programs.

Representative Reaction: Macrocycle Formation

Caption: General scheme for macrocyclization reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1]

Table 2: GHS Hazard Information

| Category | Information |

| Signal Word | Danger |

| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) |

| Hazard Class | 6.1 (Toxic) |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H341: Suspected of causing genetic defects. |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P403+P233, P405, P501 |

Source: ChemScene[1]

Safe Handling Protocol

-

Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Handling Practices: Avoid all personal contact, including inhalation and skin/eye contact.[6] Avoid generating dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[8] Keep away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a pivotal reagent for chemists working at the frontier of materials science and complex molecule synthesis. Its unique combination of a perfluorinated aromatic core and dual, ortho-disposed reactive handles provides a reliable platform for creating rigid, fluorinated cyclic and polymeric systems. Understanding its properties, synthetic pathways, and reactivity is key to unlocking its full potential. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound, ensuring that its utility can be safely harnessed for scientific innovation.

References

- 1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene. ChemScene.

- 1,2-Bis(dibromomethyl)benzene | C8H6Br4 | CID 83234. PubChem.

- 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335. PubChem.

- Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene. Semantic Scholar.

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. PubChem.

- 1,2-Bis(bromomethyl)benzene(91-13-4) 1H NMR spectrum. ChemicalBook.

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- 1,2-Bis(bromomethyl)

- Mastering Organic Synthesis: The Versatility of 1,5-Dibromo-2,4-bis(bromomethyl)benzene. Chemical Manufacturer Blog.

- 4-(Trifluoromethyl)

- Preparation of 1,2-bis(dibromomethyl)benzene. PrepChem.com.

- Supporting information for bromination reactions. The Royal Society of Chemistry.

- Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 25 °C for 3 min or....

- Safety D

- 1,2-Bis(bromomethyl)benzene Properties. ChemicalBook.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Crystal Structures of Three α,α′-Bis-bromoxylenes.

- Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 0 °C and 25 °C.

- Safety Data Sheet: Bromoform. Chemos GmbH & Co.KG.

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemos.de [chemos.de]

- 8. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene (CAS: 13719-82-9)

This guide provides a comprehensive technical overview of 1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene, a versatile fluorinated building block. We will delve into its core properties, logical synthesis strategies, characteristic reactivity, potential applications, and essential safety protocols, moving beyond a simple data summary to explain the causal relationships that govern its chemical behavior.

Section 1: Identification and Core Physicochemical Properties

1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene is a halogenated aromatic compound notable for its perfluorinated benzene ring flanked by two reactive bromomethyl groups. This unique structure makes it a valuable intermediate for introducing the tetrafluoro-o-xylene moiety into more complex molecular architectures.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 13719-82-9 | [1] |

| IUPAC Name | 1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene | N/A |

| Synonym | alpha,alpha'-Dibromo-3,4,5,6-tetrafluoro-o-xylene | N/A |

| Molecular Formula | C₈H₄Br₂F₄ | [1] |

| Molecular Weight | 335.92 g/mol | [1] |

| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br | [1] |

Physicochemical Data

| Property | Value / Observation | Rationale & Insights |

| Physical State | Solid (inferred) | Based on analogous structures like α,α'-Dibromo-o-xylene, this compound is expected to be a crystalline solid at room temperature. |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | The highly fluorinated, nonpolar aromatic ring and the lack of hydrogen bond donors result in hydrophobicity. Good solubility is expected in common organic solvents like dichloromethane, tetrahydrofuran, and acetone. |

| Calculated logP | 4.03 | This high value indicates significant lipophilicity, a key consideration for applications in medicinal chemistry and materials science.[1] |

| Storage | Inert atmosphere, 2-8°C, keep in dark place. | The benzylic bromide groups are susceptible to hydrolysis and nucleophilic attack by atmospheric moisture. Storage under inert gas (e.g., Argon, Nitrogen) is critical to prevent degradation.[2][3] |

graph "chemical_structure" {

layout="neato";

node [shape=plaintext];

edge [color="#202124"];

// Benzene Ring with Fluorines

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];

C3 [label="C", pos="-0.87,-0.5!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];

C6 [label="C", pos="0.87,0.5!"];

// Double bonds

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

// Single bonds

C2 -- C3;

C4 -- C5;

C6 -- C1;

// Substituents

C1_Br [label="C", pos="0,2.2!"];

H1a [label="H", pos="-0.4,2.7!"];

H1b [label="H", pos="0.4,2.7!"];

Br1 [label="Br", pos="0,3.5!"];

C1 -- C1_Br;

C1_Br -- H1a;

C1_Br -- H1b;

C1_Br -- Br1;

C2_Br [label="C", pos="-1.74,1!"];

H2a [label="H", pos="-2.14,1.5!"];

H2b [label="H", pos="-2.14,0.5!"];

Br2 [label="Br", pos="-2.6,1!"];

C2 -- C2_Br;

C2_Br -- H2a;

C2_Br -- H2b;

C2_Br -- Br2;

F3 [label="F", pos="-1.74,-1!"];

F4 [label="F", pos="0,-2!"];

F5 [label="F", pos="1.74,-1!"];

F6 [label="F", pos="1.74,1!"];

C3 -- F3;

C4 -- F4;

C5 -- F5;

C6 -- F6;

}

Caption: Proposed synthesis workflow for CAS 13719-82-9.

Experimental Protocol (Hypothetical):

-

Setup: Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 1,2-dimethyl-3,4,5,6-tetrafluorobenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux (approx. 77°C in CCl₄) and irradiate with a UV lamp to initiate the reaction.[4]

-

Monitoring: Monitor the reaction progress via TLC or GC-MS until the starting material is consumed. The disappearance of the dense NBS from the bottom of the flask is also an indicator.

-

Workup: Cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the two benzylic bromide groups. Benzylic halides are excellent electrophiles for nucleophilic substitution reactions.

Core Reactivity:

-

Nucleophilic Substitution: The C-Br bond is polarized, making the benzylic carbon highly electrophilic. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions) via Sₙ1 or Sₙ2 mechanisms.[5]

-

Influence of Fluorine Atoms: The four electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the benzylic carbons.[6] This enhances their reactivity towards nucleophiles compared to non-fluorinated analogues.

-

Bifunctionality: The presence of two reactive sites allows this compound to act as a cross-linker or to form macrocycles and polymers.

Caption: Typical nucleophilic substitution reaction.

Section 3: Applications in Research and Development

1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene is not an end-product but a strategic intermediate. Its value lies in the unique properties imparted by the perfluorinated aromatic core.

-

Materials Science: As a bifunctional monomer, it can be used in polymerization reactions to create novel fluoropolymers.[7] These materials are prized for their high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical and dielectric properties.[8] Potential applications include high-performance coatings, advanced membranes, and materials for electronic devices.[9][10]

-

Medicinal Chemistry & Drug Development: The tetrafluorobenzene scaffold can be incorporated into drug candidates to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Fluorine substitution is a well-established strategy to:

-

Increase metabolic stability by blocking sites of oxidative metabolism.

-

Enhance binding affinity through favorable electrostatic interactions.

-

Tune lipophilicity and cell permeability.

-

Supramolecular Chemistry: The rigid ortho-disubstituted aromatic core makes it an excellent building block for constructing precisely shaped macrocycles and molecular cages for host-guest chemistry and sensor applications.

Section 4: Safety, Handling, and Storage

Hazard Assessment

Benzylic bromides are potent lachrymators (tear-producing agents) and alkylating agents. The compound should be treated as corrosive, toxic, and an irritant.

Hazard Classification (Anticipated) GHS Hazard Statement Rationale Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. This is a common property of reactive benzylic halides.[13] Acute Toxicity, Inhalation H330: Fatal if inhaled. Volatile or aerosolized brominated compounds can be highly toxic to the respiratory system. Serious Eye Damage H318: Causes serious eye damage. The compound is expected to be a strong lachrymator and highly corrosive to eye tissue.[14] Corrosive to Metals H290: May be corrosive to metals. Can release HBr upon decomposition or reaction with moisture.

Recommended Handling Protocol

A self-validating system of controls is essential when handling this reagent.

-

Engineering Controls: All manipulations (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene). Check for breakthrough times.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

-

Handling:

-

Avoid all contact with skin, eyes, and clothing.

-

Use only spark-proof tools and equipment.

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[11]

-

Spill & Emergency: Have a spill kit ready containing an appropriate absorbent material. Ensure immediate access to an emergency eyewash station and safety shower. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for corrosive and toxic materials. Storage under an inert atmosphere of argon or nitrogen is highly recommended.[2]

Section 5: References

-

PubChem. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. [Link]

-

ACS Publications. Polyfluorinated Compounds: Past, Present, and Future. [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

National Institutes of Health (NIH). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

-

Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

ResearchGate. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

Royal Society of Chemistry. An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

-

PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Greenpeace Research Laboratories. Uses of Perfluorinated Substances. [Link]

-

ResearchGate. Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications | Request PDF. [Link]

-

PubMed Central (PMC). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

Google Patents. Method for producing bis(trifluoromethyl)benzene.

-

PubChem. 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. [Link]

-

Wikipedia. Pentafluoromethylbenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 13719-82-9|1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 3. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00291G [pubs.rsc.org]

- 9. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. greenpeace.to [greenpeace.to]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

reactivity of polyfluorinated benzylic bromides

An In-depth Technical Guide to the Reactivity of Polyfluorinated Benzylic Bromides

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2][3] Polyfluorinated benzylic bromides have emerged as exceptionally versatile building blocks, providing a direct gateway to a diverse array of fluorinated scaffolds. However, the cumulative electronic and steric effects of multiple fluorine substituents endow these reagents with a unique and often counterintuitive reactivity profile. This guide provides an in-depth analysis of the principles governing the . We will dissect the mechanistic dichotomy between SN1 and SN2 pathways, explore key synthetic transformations including nucleophilic substitutions and palladium-catalyzed cross-couplings, and present field-proven protocols to empower researchers in medicinal chemistry and materials science.

The Core Principles: Understanding the Impact of Polyfluorination

The reactivity of a standard benzylic bromide is typically characterized by its ability to undergo both SN1 and SN2 reactions, owing to the resonance stabilization of the incipient benzylic carbocation. The introduction of multiple fluorine atoms onto the aromatic ring fundamentally alters this behavior.

The Dominant Inductive Effect

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma framework (a -I effect). In a polyfluorinated aromatic ring, the vector sum of these effects strongly deactivates the ring and, critically, the benzylic carbon. This inductive pull destabilizes the formation of a positive charge at the benzylic position, making a classical SN1 mechanism, which proceeds through a discrete carbocation intermediate, significantly less favorable compared to non-fluorinated analogues.

Mechanistic Nuances: A Spectrum of Pathways

While a full SN1 pathway is disfavored, the reality is more nuanced. The reaction pathway is not a simple binary choice but rather a spectrum, heavily influenced by the substrate, nucleophile, and solvent.

-

SN2 Pathway: The strong inductive effect makes the benzylic carbon more electrophilic, which should, in principle, accelerate an SN2 reaction. However, this is often counteracted by the steric bulk of multiple fluorine atoms, particularly at the ortho positions, which can hinder the requisite backside attack of the nucleophile.

-

SN1-like/Borderline Mechanisms: In many cases, reactions proceed through a "borderline" mechanism. This involves a highly polarized transition state with significant carbocationic character, but without the formation of a fully solvated carbocation intermediate. Stereochemical studies often reveal a mixture of inversion and racemization, supporting the existence of competing or mixed SN1/SN2 pathways.[4][5]

The interplay of these factors means that reaction outcomes are highly substrate- and condition-dependent, demanding careful optimization and mechanistic consideration.

Synthesis of Polyfluorinated Benzylic Bromides

The reliable synthesis of the starting material is paramount. The most common and robust method is the radical bromination of the corresponding polyfluorinated toluene derivative.

Protocol 1: Synthesis via Wohl-Ziegler Bromination[6][7]

This protocol is a self-validating system. The progress of the reaction can be monitored by GC-MS or TLC, and the disappearance of the starting toluene confirms consumption. The formation of the product is confirmed by its characteristic spectroscopic data.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the polyfluorinated toluene (1.0 equiv).

-

Reagents: Add N-bromosuccinimide (NBS, 1.05-1.1 equiv) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equiv).

-

Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile) to create a 0.5 M solution.[6]

-

Reaction: Heat the mixture to reflux (or irradiate with a suitable lamp) and monitor the reaction progress. The reaction is often complete within 2-6 hours. Causality Note: Anhydrous conditions are critical to prevent hydrolysis of NBS and the product. The initiator is necessary to start the radical chain mechanism.

-

Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure polyfluorinated benzylic bromide.

Key Synthetic Transformations

Polyfluorinated benzylic bromides are powerful electrophiles for a range of bond-forming reactions.

Nucleophilic Substitution Reactions

The direct displacement of the bromide is a primary application. A particularly valuable transformation is the conversion to a benzylic fluoride.

Protocol 2: Nucleophilic Fluorination using Et₃N·3HF and AgF[4][5][8][9]

This protocol leverages a combination of reagents to facilitate fluorination through a mixed SN1/SN2 mechanism. The silver salt assists in bromide abstraction, promoting a carbocation-like intermediate, while the amine-HF complex serves as the nucleophilic fluoride source.[5]

-

Setup: In a chemically resistant vial (e.g., Teflon), add the polyfluorinated benzylic bromide (1.0 equiv, ~0.15 mmol scale).

-

Reagents: Add silver(I) fluoride (AgF, 2.0 equiv) followed by triethylamine tris(hydrofluoride) (Et₃N·3HF, 3.0 equiv). Safety Note: Et₃N·3HF is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Solvent: Add anhydrous acetonitrile (MeCN) to achieve the desired concentration.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by ¹⁹F NMR or GC-MS. Causality Note: The combination of AgF and Et₃N·3HF has been shown to enhance reactivity and yield compared to using either reagent alone.[4]

-

Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Scope of Nucleophilic Fluorination

| Substrate (Ar-CH(R)-Br) | R | Ar Substituent | Yield (%)[4][7] |

| 1 | CO₂Me | Phenyl | 68 |

| 2 | CO₂Me | 4-F-Phenyl | 75 |

| 3 | CO₂Me | 2-MeO-Phenyl | 92 (gram scale) |

| 4 | CONH₂ | Phenyl | 74 |

| 5 | H | Phenyl | Moderate |

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent a powerful strategy for C-C bond formation, enabling the construction of complex molecular architectures.

Protocol 3: Suzuki-Miyaura Cross-Coupling[10]

This protocol allows for the coupling of benzylic bromides with arylboronic acids, a foundational transformation in drug development. The use of microwave irradiation can significantly accelerate the reaction.

-

Setup: To a microwave vial, add the polyfluorinated benzylic bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Catalyst System: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 5 mol %), and a suitable phosphine ligand, like JohnPhos (10 mol %). Causality Note: The bulky, electron-rich JohnPhos ligand is effective in promoting the oxidative addition of the C(sp³)-Br bond and preventing unwanted side reactions like beta-hydride elimination.

-

Solvent: Add anhydrous dimethylformamide (DMF).

-

Reaction: Seal the vial and heat in a microwave reactor to 140 °C for 20-30 minutes.

-

Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified via flash chromatography to yield the diarylmethane product.

Other valuable cross-coupling reactions include:

-

Kumada-Corriu Coupling: Utilizes more reactive Grignard reagents and can be effective for secondary benzylic bromides, though functional group tolerance is lower.[8]

-

sp-sp³ Coupling with Alkynes: Palladium-catalyzed coupling with lithium acetylides provides rapid access to propargyl-arenes, which are valuable intermediates in pharmaceuticals and natural product synthesis.[9]

Conclusion and Outlook

Polyfluorinated benzylic bromides are not merely fluorinated analogues of standard reagents; they possess a distinct reactivity profile governed by the powerful inductive effects of fluorine. Understanding the delicate balance between SN1-like and SN2 pathways is crucial for predicting and controlling reaction outcomes. Their utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions solidifies their role as indispensable tools for the synthesis of advanced materials and next-generation therapeutics. As the demand for complex fluorinated molecules continues to grow, a deep, mechanistic understanding of these versatile building blocks will remain essential for innovation in the chemical sciences.

References

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19349-19355. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

-

Srinivas, B., et al. (2018). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. ResearchGate. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry. [Link]

-

Reddy, R. P., et al. (2021). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Organic Letters, 23(15), 5989–5993. [Link]

-

Kuwano, R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 6(14), 2425–2427. [Link]

-

Zonov, Y. V., & Karpov, V. M. (2022). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Molecules, 27(19), 6667. [Link]

-

Lindstrom, A. B., et al. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7954–7961. [Link]

-

Karki, M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(12), 22449–22457. [Link]

-

Oluoch, L. O., & Das, P. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5431. [Link]

-

Riemer, O., et al. (2020). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 56(89), 13851-13854. [Link]

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Bas, D., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(19), 4059. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1,2-Bis(bromomethyl)tetrafluorobenzene

Abstract: 1,2-Bis(bromomethyl)tetrafluorobenzene (CAS No. 13719-82-9) is a valuable fluorinated building block in synthetic chemistry, offering a rigid tetrafluorophenyl core functionalized with two reactive bromomethyl groups.[1] Its utility in the synthesis of advanced materials, polymers, and complex organic molecules necessitates unambiguous structural confirmation. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we present a detailed interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a predictive reference for researchers and professionals engaged in the synthesis and application of this and related fluorinated compounds.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's structure. This compound possesses a plane of symmetry that bisects the C1-C2 and C4-C5 bonds, rendering specific pairs of atoms chemically equivalent. This symmetry is a critical factor in interpreting its NMR spectra.

| Property | Value | Source |

| Chemical Formula | C₈H₄Br₂F₄ | [1] |

| Molecular Weight | 335.92 g/mol | [1] |

| CAS Number | 13719-82-9 | [1] |

graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene Ring Nodes C1 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.8,-2.25!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0.8,-2.25!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.3,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; // C6 is same as C1 for connection purposes// Substituent Nodes C7 [label="CH₂", pos="2.6,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Br1 [label="Br", pos="3.9,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8 [label="CH₂", pos="-2.6,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Br2 [label="Br", pos="-3.9,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="F", pos="-1.6,-3.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="F", pos="1.6,-3.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="F", pos="2.6,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="F", pos="-2.6,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Benzene Ring Edges edge [len=1.5]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C1;

// Substituent Edges C1--C7; C7--Br1; C2--C8; C8--Br2; C3--F3; C4--F4; C5--F5; C2--F6; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of this molecule. The analysis is broken down by nucleus type.

Experimental Protocol Considerations

A robust NMR analysis requires standardized experimental conditions.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for similar non-polar aromatic compounds.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Referencing: Chemical shifts for ¹H and ¹³C are referenced to tetramethylsilane (TMS) at 0 ppm. For ¹⁹F NMR, a common external reference is CFCl₃ at 0 ppm.[3]

-

Acquisition: Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum to singlets (though coupled spectra can provide additional information). For quantitative analysis, a sufficient relaxation delay (5x T₁) should be employed.[3]

¹H NMR Spectroscopy: The Bromomethyl Signature

The proton NMR spectrum is predicted to be remarkably simple yet highly diagnostic.

-

Expected Spectrum: A single, sharp singlet integrating to 4H.

-

Causality and Interpretation: The molecule lacks aromatic protons. The only hydrogen atoms are in the two bromomethyl (-CH₂Br) groups. Due to the molecule's symmetry, the two -CH₂Br groups are chemically equivalent. Furthermore, the two protons within each group are also equivalent. With no adjacent protons to couple with, the signal appears as a singlet. The chemical shift is anticipated to be in the range of δ 4.6-4.8 ppm . This significant downfield shift is caused by the strong deshielding effects of the adjacent electronegative bromine atom and the electron-withdrawing tetrafluorinated aromatic ring. This prediction is consistent with the non-fluorinated analog, 1,2-bis(bromomethyl)benzene, which exhibits a singlet at δ 4.68 ppm in CDCl₃.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework and is characterized by carbon-fluorine coupling.

-

Expected Number of Signals: Four distinct signals are predicted.

-

One aliphatic carbon signal for the two equivalent -CH₂Br groups.

-

Three aromatic carbon signals, as C1/C2, C3/C6, and C4/C5 are chemically equivalent pairs.

-

-

Causality and Interpretation:

-

-CH₂Br Carbon: A signal around δ 25-30 ppm is expected for the bromomethyl carbons. This is consistent with related structures like 1,2-bis(bromomethyl)benzene (δ 30.1 ppm).[2] This signal may appear as a triplet due to two-bond coupling (²J_CF) to the adjacent fluorine atom (F6 or F3).

-

Aromatic Carbons (C3/C6 and C4/C5): These carbons are directly bonded to fluorine. They will exhibit large one-bond C-F coupling constants (¹J_CF) typically in the range of 240-260 Hz, appearing as large doublets. Their chemical shifts will be in the aromatic region, likely between δ 135-150 ppm .

-

Aromatic Carbons (C1/C2): These carbons are attached to the -CH₂Br groups. They are not directly bonded to fluorine but will exhibit smaller multi-bond couplings to the adjacent fluorine atoms, likely resulting in a complex multiplet (e.g., a triplet of doublets). Their chemical shift is predicted to be in the δ 120-130 ppm range.

-

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive to the electronic environment and is the definitive technique for characterizing the fluorinated core.[4]

-

Expected Spectrum: Two signals of equal integration, appearing as complex multiplets.

-

Causality and Interpretation: The molecule's symmetry results in two distinct fluorine environments:

-

F3 and F6 are equivalent.

-

F4 and F5 are equivalent.

-

-

Coupling Analysis: Neither signal will be a simple singlet. Each fluorine signal will be split by the other non-equivalent fluorines on the ring. The magnitude of F-F coupling constants is distance-dependent:

-

³J_FF (ortho): ~20 Hz

-

⁴J_FF (meta): ~0-7 Hz

-

⁵J_FF (para): ~10-15 Hz

Therefore, the signal for F3/F6 will be split by F4 (ortho) and F5 (meta). The signal for F4/F5 will be split by F3 (ortho), F6 (para), and its equivalent partner F5 (meta). This will result in two distinct and complex multiplets, providing a unique fingerprint for the 1,2-substitution pattern. The chemical shifts are sensitive to substitution but are expected to fall within the typical range for fluoroaromatic compounds.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by probing their vibrational frequencies.

Experimental Protocol

A standard IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: Spectra are typically collected over the range of 4000 to 400 cm⁻¹, with an average of 16-32 scans to achieve a good signal-to-noise ratio.[5]

Predicted Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2950-3000 | C-H Stretch (aliphatic) | Medium | From the -CH₂Br groups. |

| ~1450-1600 | Aromatic C=C Stretch | Medium-Strong | Characteristic of the tetrafluorobenzene ring. |

| ~1100-1400 | C-F Stretch | Very Strong | This is the most prominent feature of fluorinated aromatics and serves as a key diagnostic region.[6] |

| ~1420 | C-H Bend (scissoring) | Medium | From the -CH₂Br groups. |

| ~550-650 | C-Br Stretch | Medium-Strong | Characteristic absorption for alkyl bromides.[7] |

The region from approximately 1500 to 400 cm⁻¹ is considered the "fingerprint region" and contains a unique pattern of overlapping vibrations specific to the molecule's entire structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, with the bromine isotopic signature being the most telling feature.

Experimental Considerations

Electron Ionization (EI) is a common technique for analyzing relatively stable organic molecules.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Isotopic Pattern and Fragmentation Analysis

The presence of two bromine atoms creates a highly characteristic pattern in the mass spectrum.

-

Bromine Isotope Abundance: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

Molecular Ion (M⁺) Cluster: For a molecule containing two bromine atoms, the molecular ion peak will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 .[8]

-

M peak (m/z 334): Corresponds to the molecule containing two ⁷⁹Br isotopes (C₈H₄⁷⁹Br₂F₄).

-

M+2 peak (m/z 336): Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 peak (m/z 338): Corresponds to the molecule containing two ⁸¹Br isotopes.

Observing this 1:2:1 pattern is definitive proof of the presence of two bromine atoms in the molecule.

-

-

Key Fragmentation Pathways:

-

Loss of Bromine: A very common fragmentation pathway is the loss of a bromine radical (·Br) to form a stable benzylic carbocation. This would result in a prominent isotopic doublet (due to one remaining Br) at m/z 255 and 257.

-

Loss of Bromomethyl: Loss of a bromomethyl radical (·CH₂Br) would lead to an ion cluster around m/z 241.

-

Conclusion

The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. The ¹H NMR provides a simple confirmation of the bromomethyl groups, while ¹⁹F NMR offers a definitive fingerprint of the fluoroaromatic core. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic pattern. Finally, IR spectroscopy verifies the presence of key C-F and C-Br functional groups. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (2012). Supporting Information for Physical Chemistry Chemical Physics. Retrieved from [Link]

-

PubChem. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment. Retrieved from [Link]

-

University of Regensburg. 19F NMR Spectroscopy. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Morgenstern, K., et al. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. The Royal Society of Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Rupal, M. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

NIH National Library of Medicine. (2013). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-bis(bromomethyl)tetrafluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-bis(bromomethyl)tetrafluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the expected spectral parameters, and outlines a robust experimental protocol for its acquisition. By explaining the causal relationships behind spectral features, this guide serves as a practical resource for the structural elucidation and quality control of this important fluorinated organic building block.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional linker in organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and materials science applications. The presence of two reactive bromomethyl groups on a rigid, electron-deficient tetrafluorinated aromatic core makes it a versatile precursor for the synthesis of ligands, macrocycles, and polymers with unique electronic and conformational properties.

Accurate structural characterization is paramount to ensure the purity and identity of this reagent, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will provide a detailed exposition of its ¹H NMR spectrum, focusing on the key features that arise from the interplay of the benzylic protons with the adjacent bromine and the through-space coupling with the fluorine atoms of the aromatic ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the molecular symmetry of this compound, the four protons of the two methylene (-CH₂-) groups are chemically and magnetically equivalent. Consequently, a single resonance is expected in the ¹H NMR spectrum.

Chemical Shift (δ)

The chemical shift of the methylene protons is influenced by two primary factors: the electronegativity of the attached bromine atom and the electronic nature of the tetrafluorobenzene ring.

-

Effect of the Bromine Atom: The electronegative bromine atom deshields the adjacent protons, causing their resonance to appear at a lower field (higher ppm value) compared to a simple methyl group. For comparison, the benzylic protons in benzyl bromide appear around 4.44 ppm. Similarly, the methylene protons in 1,2-bis(bromomethyl)benzene resonate at approximately 4.64 ppm[1].

-

Effect of the Tetrafluorobenzene Ring: The four electron-withdrawing fluorine atoms on the aromatic ring further deshield the benzylic protons, leading to an additional downfield shift.

Considering these factors, the chemical shift of the methylene protons in this compound is predicted to be in the range of 4.7 - 5.0 ppm .

Integration

The integral of the resonance will correspond to the total number of protons giving rise to the signal. In this case, the integral value will be proportional to 4H .

Multiplicity (Splitting Pattern)

The multiplicity of the signal is determined by the spin-spin coupling of the protons with neighboring NMR-active nuclei. In this molecule, the methylene protons will couple with the adjacent fluorine atoms on the aromatic ring.

-

Proton-Fluorine (¹H-¹⁹F) Coupling: Long-range coupling between protons and fluorine atoms is a common feature in the NMR spectra of fluorinated organic molecules[2]. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. In this compound, the methylene protons are separated from the two adjacent fluorine atoms (at C3 and C6) by four bonds (⁴JHF). This through-space coupling is expected to split the proton signal into a triplet .

The predicted splitting pattern is based on the n+1 rule, where n is the number of equivalent neighboring fluorine atoms (n=2). The intensity ratio of the peaks in the triplet is expected to be 1:2:1 . The magnitude of the four-bond proton-fluorine coupling constant (⁴JHF) in such systems is typically in the range of 1-3 Hz [3].

Summary of Predicted Spectral Data

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | 4.7 - 5.0 ppm | Deshielding by bromine and the electron-withdrawing tetrafluorobenzene ring. |

| Integration | 4H | Two equivalent -CH₂- groups. |

| Multiplicity | Triplet | Coupling to two equivalent adjacent fluorine atoms (⁴JHF). |

| Coupling Constant (J) | ~1-3 Hz | Typical range for four-bond proton-fluorine coupling. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can effectively dissolve the analyte without interfering with its signals is crucial. Deuterated chloroform (CDCl₃) is a suitable choice for this non-polar compound. For quantitative NMR (qNMR) studies, a solvent with a known, non-overlapping resonance can be used as an internal standard.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving the fine splitting from ¹H-¹⁹F coupling.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

-

Spectral Width: Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 5-10 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration and Peak Picking: Integrate the signal and report the relative integral value. Pick the peaks of the multiplet to determine the chemical shift and coupling constants.

Visualization of Key Concepts

Molecular Structure and Proton Environment

The following diagram illustrates the structure of this compound, highlighting the chemically equivalent protons and their proximity to the fluorine atoms.

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a single triplet in the downfield region (4.7-5.0 ppm), integrating to four protons. This characteristic pattern, arising from the coupling of the benzylic protons with the adjacent fluorine atoms, serves as a distinct signature for the structural verification of this compound. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible spectra, which are essential for the stringent quality control required in research and development settings. A thorough understanding of the principles governing the chemical shift and multiplicity is key to the confident interpretation of the spectral data and the successful application of this versatile fluorinated building block.

References

- Porwisiak, J; Schlosser, M. Chem. Ber., 129(2), 233 (1996).

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Emsley, J. W.; Phillips, L. Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 1971, 7, 1-526.

-

PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Royal Society of Chemistry. Supplementary Information for: [Specific paper title if available, otherwise general reference to their publications]. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,2-bis(bromomethyl)tetrafluorobenzene

Foreword: Navigating the Complexities of Halogenated Aromatics

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 1,2-bis(bromomethyl)tetrafluorobenzene presents a unique analytical challenge due to the combined influence of multiple halogen substituents on its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. The presence of fluorine, with its high natural abundance of the spin-active ¹⁹F isotope, introduces complex carbon-fluorine (C-F) spin-spin coupling, while the bromomethyl groups further influence the electronic environment of the aromatic ring. This guide provides a comprehensive, in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this intricate molecule. We will move beyond a simple presentation of data to explore the underlying principles that govern the spectral appearance, empowering the reader to approach the analysis of similar halogenated compounds with confidence and expertise.

Molecular Structure and Predicted ¹³C NMR Spectral Features

The structure of this compound is characterized by a tetrafluorinated benzene ring with two adjacent bromomethyl substituents. This substitution pattern leads to a specific symmetry that dictates the number of unique carbon environments.

Caption: Molecular structure of this compound.

Due to the plane of symmetry passing through the C3-C4 and C5-C6 bonds, we can predict three distinct types of carbon signals in the ¹³C NMR spectrum:

-

Two types of aromatic carbons:

-

C1 and C2, which are substituted with bromomethyl groups.

-

C3, C4, C5, and C6, which are bonded to fluorine atoms. Due to symmetry, C3 and C6 are equivalent, and C4 and C5 are equivalent.

-

-

One type of aliphatic carbon:

-

The two equivalent bromomethyl (-CH₂Br) carbons.

-

Therefore, a standard proton-decoupled ¹³C NMR spectrum is expected to show three primary signals. However, the crucial feature of this spectrum will be the complex splitting patterns arising from C-F coupling.

The Foundational Principles: Chemical Shifts and C-F Coupling

Predicting Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In this compound, we must consider the additive effects of the fluorine and bromomethyl substituents.

-

Fluorine Substitution: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly deshields the directly attached carbon atoms. This results in a downfield shift (higher ppm value) for the fluorinated carbons (C3, C4, C5, C6). Aromatic carbons in fluorinated benzenes typically resonate in the range of 120-170 ppm[1].

-

Bromomethyl Substitution: The bromomethyl group (-CH₂Br) is also electron-withdrawing, though less so than fluorine. It will influence the chemical shifts of the attached carbons (C1 and C2) and the adjacent fluorinated carbons. The carbon of the bromomethyl group itself will appear in the aliphatic region, with its chemical shift influenced by the electronegative bromine atom.

The Defining Feature: Carbon-Fluorine (¹³C-¹⁹F) Coupling Constants (J)

The spin-spin coupling between ¹³C and ¹⁹F nuclei is a key feature in the NMR spectra of organofluorine compounds. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei.

-

One-bond coupling (¹J_CF): This is the largest coupling and is typically observed for carbons directly bonded to fluorine. The values for ¹J_CF in aromatic systems are generally large, often in the range of 240-260 Hz[2].

-

Two-bond coupling (²J_CF): Coupling between a carbon and a fluorine atom separated by two bonds is smaller, typically in the range of 15-25 Hz.

-

Three-bond coupling (³J_CF): This long-range coupling is generally smaller than ²J_CF, often in the range of 5-15 Hz.

-

Four-bond and longer-range couplings: These are often observed in polyfluorinated systems and are typically the smallest, but can still contribute to the complexity of the spectrum.

The presence of these couplings will split the ¹³C NMR signals into multiplets, providing invaluable structural information.

Predicted ¹³C NMR Spectrum: A Detailed Interpretation

Based on the principles outlined above, we can predict the appearance of the proton-decoupled ¹³C NMR spectrum of this compound.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J_CF, Hz) |

| C1, C2 (aromatic, C-CH₂Br) | ~125-135 | Triplet of triplets (tt) | ²J_CF ≈ 15-25 Hz, ³J_CF ≈ 5-15 Hz |

| C3, C6 (aromatic, C-F) | ~140-150 | Doublet of doublets of doublets (ddd) | ¹J_CF ≈ 240-260 Hz, ²J_CF ≈ 15-25 Hz, ³J_CF ≈ 5-15 Hz |

| C4, C5 (aromatic, C-F) | ~140-150 | Doublet of doublets of doublets (ddd) | ¹J_CF ≈ 240-260 Hz, ²J_CF ≈ 15-25 Hz, ³J_CF ≈ 5-15 Hz |

| -CH₂Br (aliphatic) | ~25-35 | Triplet (t) | ³J_CF ≈ 5-15 Hz |

Justification for Predictions:

-

C1 and C2: These carbons are not directly bonded to fluorine, so their chemical shifts will be further upfield compared to the fluorinated carbons. They will exhibit two-bond coupling to the adjacent fluorine on C3/C6 and three-bond coupling to the fluorine on C4/C5, resulting in a complex multiplet, likely a triplet of triplets.

-

C3, C6, C4, and C5: These carbons are directly attached to fluorine, leading to a significant downfield shift and a large one-bond C-F coupling. They will also experience two-bond coupling to the neighboring fluorine and three-bond coupling to the fluorine across the ring. This will result in a complex splitting pattern, likely a doublet of doublets of doublets for each signal. The chemical shifts of C3/C6 and C4/C5 are expected to be similar but not identical due to the influence of the adjacent bromomethyl groups.

-

-CH₂Br: The aliphatic carbon of the bromomethyl group will appear at a much higher field. It will experience three-bond coupling to the fluorine on C3/C6, resulting in a triplet.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and the selection of appropriate NMR parameters.

Caption: Workflow for ¹³C NMR analysis.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for non-polar to moderately polar organic compounds. The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument and Experimental Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the spectrum.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment is the primary choice.

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the quaternary carbons and to obtain more quantitative signal intensities.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (typically several hundred to a few thousand) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

Advanced NMR Techniques for Deeper Structural Insights

To further confirm the assignments and gain more detailed structural information, several advanced NMR techniques can be employed:

-

¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum will provide information on the chemical shifts and coupling between the different fluorine nuclei, complementing the ¹³C data.

-

¹H-¹³C Heteronuclear Correlation Spectroscopy (HSQC/HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded protons and carbons. In this case, it would show a correlation between the protons of the -CH₂Br groups and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It would be invaluable for confirming the assignments of the aromatic carbons by showing correlations between the -CH₂Br protons and the C1, C2, and C3/C6 carbons.

-

Conclusion: A Powerful Tool for Structural Elucidation

The ¹³C NMR analysis of this compound, while seemingly complex, offers a wealth of structural information. By understanding the fundamental principles of chemical shifts and, most importantly, the intricate patterns of C-F coupling, a detailed and unambiguous structural assignment can be achieved. This guide has provided a framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this challenging molecule. The methodologies and analytical reasoning presented here serve as a robust foundation for researchers and scientists working with other complex halogenated aromatic compounds, enabling them to leverage the full power of NMR spectroscopy in their drug discovery and development endeavors.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-